8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene
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Overview
Description
8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of a phenylsulfanyl group adds to its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable dioxaspiro compound with a phenylsulfanylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The spirocyclic framework allows for nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride, organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene is not fully understood, but it is believed to interact with various molecular targets due to its structural properties. The phenylsulfanyl group may play a role in binding to specific enzymes or receptors, while the spirocyclic framework provides stability and rigidity to the molecule. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 8-(Phenylsulfonyl)-1,4-dioxaspiro[4.5]dec-6-ene
- 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene
- 8-(3-Methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Uniqueness
8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene stands out due to the presence of the phenylsulfanyl group, which imparts unique chemical reactivity and potential biological activity. The spirocyclic framework also contributes to its stability and versatility in various applications.
Properties
CAS No. |
81842-04-8 |
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Molecular Formula |
C17H22O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
8-(3-phenylsulfanylpropyl)-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C17H22O2S/c1-2-6-16(7-3-1)20-14-4-5-15-8-10-17(11-9-15)18-12-13-19-17/h1-3,6-8H,4-5,9-14H2 |
InChI Key |
QQFRKRWAEUZJLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC=C1CCCSC3=CC=CC=C3)OCCO2 |
Origin of Product |
United States |
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